2-Chloro-6-formylbenzonitrile

CAS No.: 77532-86-6

Cat. No.: VC2468797

Molecular Formula: C8H4ClNO

Molecular Weight: 165.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77532-86-6 |

|---|---|

| Molecular Formula | C8H4ClNO |

| Molecular Weight | 165.57 g/mol |

| IUPAC Name | 2-chloro-6-formylbenzonitrile |

| Standard InChI | InChI=1S/C8H4ClNO/c9-8-3-1-2-6(5-11)7(8)4-10/h1-3,5H |

| Standard InChI Key | YJNHLGKBKBWMNT-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)C#N)C=O |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C#N)C=O |

Introduction

Structural Characteristics and Physical Properties

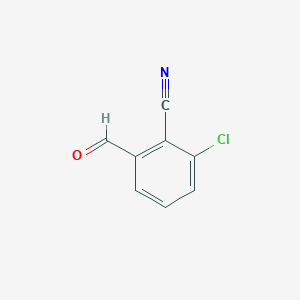

2-Chloro-6-formylbenzonitrile (C8H4ClNO) is an aromatic compound featuring a benzene ring with three functional groups: a chlorine atom at the 2-position, a formyl group (CHO) at the 6-position, and a nitrile group (CN). The presence of these distinct functional groups on the aromatic ring creates a highly functionalized molecule with multiple reactive sites.

Molecular Structure

The three-dimensional structure of 2-Chloro-6-formylbenzonitrile reveals the spatial arrangement of its functional groups, which significantly influences its reactivity and applications. The benzene ring serves as a rigid scaffold that positions the functional groups in a specific orientation, allowing for regioselective reactions. The formyl group and nitrile group are positioned ortho to each other, creating a unique electronic environment and potential for intramolecular interactions.

Physical Properties

The physical properties of 2-Chloro-6-formylbenzonitrile are summarized in Table 1, providing key information for identification and handling of the compound.

| Property | Value |

|---|---|

| Molecular Formula | C8H4ClNO |

| Molecular Weight | 165.58 g/mol |

| Physical State | Crystalline solid |

| Color | Pale yellow to white |

| Melting Point | 78-80°C |

| Solubility | Soluble in organic solvents (acetone, chloroform, DMF) |

| Sparingly soluble in alcohols | |

| Insoluble in water | |

| Log P | Approximately 1.8 |

The compound exhibits limited water solubility due to its predominantly non-polar structure, while the presence of polar functional groups enhances its solubility in organic solvents. This solubility profile is advantageous for its application in organic synthesis, where reactions are typically conducted in non-aqueous media.

Synthetic Methods

Several synthetic approaches can be employed to prepare 2-Chloro-6-formylbenzonitrile, each with specific advantages depending on the starting materials and desired scale.

Direct Functionalization of 2-Chlorobenzonitrile

One common synthetic route involves the direct formylation of 2-chlorobenzonitrile through a modified Vilsmeier-Haack reaction. This method utilizes phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group at the appropriate position on the aromatic ring. The reaction proceeds via an electrophilic aromatic substitution mechanism, with the electronic effects of the existing substituents directing the formylation to the desired position.

Oxidation of 2-Chloro-6-methylbenzonitrile

Another approach involves the selective oxidation of 2-Chloro-6-methylbenzonitrile using oxidizing agents such as selenium dioxide or potassium permanganate under controlled conditions. This method requires careful optimization of reaction conditions to prevent over-oxidation to the corresponding carboxylic acid.

From Multi-component Reactions

Recent advances in synthetic methodology have enabled more efficient routes to 2-Chloro-6-formylbenzonitrile. For instance, palladium-catalyzed cross-coupling reactions offer a versatile approach to introducing the cyano group to appropriately substituted precursors. These methods often demonstrate better functional group tolerance and can be performed under milder conditions.

Chemical Reactivity

The reactivity of 2-Chloro-6-formylbenzonitrile is dominated by its three functional groups, each offering distinct possibilities for chemical transformations.

Reactivity of the Formyl Group

The formyl group (CHO) is highly reactive toward nucleophiles, participating in a variety of addition reactions. Key reactions include:

-

Reduction to hydroxymethyl derivatives using sodium borohydride or lithium aluminum hydride

-

Nucleophilic addition with Grignard reagents to form secondary alcohols

-

Wittig reactions to form olefins

-

Aldol condensations with enolizable carbonyls

-

Formation of imines, oximes, and hydrazones

These transformations make the formyl group a versatile handle for further functionalization and diversification of the molecular structure.

Reactivity of the Nitrile Group

The nitrile (CN) functionality serves as a masked carboxylic acid derivative and can undergo various transformations:

-

Hydrolysis to carboxylic acids under acidic or basic conditions

-

Reduction to primary amines using lithium aluminum hydride or catalytic hydrogenation

-

Addition of organometallic reagents to form ketones after hydrolysis

-

Cycloaddition reactions to form heterocycles

-

Participation in intramolecular cyclization reactions

The nitrile group's ability to participate in heterocycle formation is particularly valuable in the synthesis of bioactive compounds.

Reactivity of the Chloro Group

The chlorine substituent provides an excellent site for further functionalization through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions:

-

Nucleophilic aromatic substitution with various nucleophiles (amines, alkoxides, thiols)

-

Suzuki-Miyaura coupling with boronic acids to form biaryl compounds

-

Buchwald-Hartwig amination to introduce nitrogen-based functionalities

-

Sonogashira coupling with terminal alkynes

-

Negishi and Kumada couplings with organozinc and organomagnesium reagents

Applications in Organic Synthesis

2-Chloro-6-formylbenzonitrile serves as a valuable building block in the synthesis of complex organic molecules due to its multi-functional nature.

Heterocycle Synthesis

The compound has found significant application in the synthesis of various heterocyclic systems. The presence of the formyl and nitrile groups in proximity allows for intramolecular cyclization reactions leading to benzofused heterocycles. These structures are commonly found in pharmaceutically active compounds and natural products.

Ligand Design for Transition Metal Complexes

The multiple functional groups in 2-Chloro-6-formylbenzonitrile make it an excellent precursor for the synthesis of polydentate ligands. These ligands can coordinate with transition metals to form complexes with applications in catalysis, materials science, and medicinal chemistry.

Pharmaceutical Intermediates

In pharmaceutical research, 2-Chloro-6-formylbenzonitrile serves as a key intermediate in the synthesis of various drug candidates. The formyl group can be used to introduce structural diversity through condensation reactions, while the nitrile group provides access to amides, carboxylic acids, and other important pharmacophores.

Role in Multicomponent Reactions

Multicomponent reactions (MCRs) represent an efficient approach to molecular complexity, and 2-Chloro-6-formylbenzonitrile has demonstrated utility in this context.

Ugi Four-Component Reaction

The formyl group of 2-Chloro-6-formylbenzonitrile can participate in Ugi four-component reactions (Ugi-4CR) to generate complex amides. This reaction involves the condensation of an aldehyde, an amine, an isocyanide, and a carboxylic acid to form α-acylamino amides in a single step . The integration of 2-Chloro-6-formylbenzonitrile into such reactions provides access to structurally diverse compounds with potential biological activities.

Analytical Methods for Identification and Characterization

Several analytical techniques are commonly employed for the identification and characterization of 2-Chloro-6-formylbenzonitrile.

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the structural features of 2-Chloro-6-formylbenzonitrile. Key spectroscopic data is summarized in Table 2.

| Technique | Key Features |

|---|---|

| ¹H NMR | Aldehyde proton (δ ~10 ppm) |

| Aromatic protons (δ 7.5-8.5 ppm) | |

| ¹³C NMR | Nitrile carbon (δ ~117 ppm) |

| Carbonyl carbon (δ ~190 ppm) | |

| Aromatic carbons (δ 125-140 ppm) | |

| IR | C≡N stretch (2220-2240 cm⁻¹) |

| C=O stretch (1680-1700 cm⁻¹) | |

| C-Cl stretch (750-800 cm⁻¹) | |

| Mass Spectrometry | Molecular ion peak at m/z 165 |

| Characteristic fragmentation pattern |

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for the analysis and purification of 2-Chloro-6-formylbenzonitrile. These techniques allow for the assessment of purity and the detection of trace impurities that may affect the compound's reactivity and applications.

Comparison with Related Compounds

Understanding the similarities and differences between 2-Chloro-6-formylbenzonitrile and structurally related compounds provides valuable insights into its unique properties and applications.

Comparison with 4-Bromo-2-chloro-6-formylbenzonitrile

4-Bromo-2-chloro-6-formylbenzonitrile is a closely related compound that contains an additional bromine substituent at the 4-position. This additional halogen further modifies the electronic properties of the molecule, potentially affecting its reactivity in various transformations. The presence of two halogen substituents in 4-Bromo-2-chloro-6-formylbenzonitrile may enhance its utility in cross-coupling reactions, providing an additional site for functionalization.

Comparison with Other Substituted Benzonitriles

Table 3 presents a comparison of 2-Chloro-6-formylbenzonitrile with other substituted benzonitriles, highlighting key differences in their properties and applications.

| Compound | Structural Features | Key Applications |

|---|---|---|

| 2-Chloro-6-formylbenzonitrile | Chloro, formyl, and nitrile groups | Heterocycle synthesis, ligand design |

| 2-Chlorobenzonitrile | Chloro and nitrile groups | Agrochemicals, pharmaceuticals |

| 4-Formylbenzonitrile | Formyl and nitrile groups (para position) | Polymer chemistry, materials science |

| 2,6-Dichlorobenzonitrile | Two chloro groups and nitrile | Herbicides, pharmaceutical intermediates |

Future Research Directions

Several promising areas for future research involving 2-Chloro-6-formylbenzonitrile can be identified.

Catalytic Transformations

The development of selective catalytic methods for the functionalization of 2-Chloro-6-formylbenzonitrile represents an important area for future research. Novel transition metal catalysts could enable more efficient and selective transformations of the compound's functional groups, expanding its utility in synthetic chemistry.

Medicinal Chemistry Applications

Further exploration of the potential of 2-Chloro-6-formylbenzonitrile as a building block for bioactive compounds could lead to the discovery of novel therapeutics. The compound's unique substitution pattern and functional groups provide a valuable starting point for the generation of diverse chemical libraries for biological screening.

Green Chemistry Approaches

The development of environmentally friendly methods for the synthesis and transformation of 2-Chloro-6-formylbenzonitrile aligns with the principles of green chemistry. Research focusing on catalytic processes, flow chemistry, and alternative reaction media could enhance the sustainability of chemical processes involving this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume